molecular formula C16H12N2O3 B11395515 6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B11395515
M. Wt: 280.28 g/mol
InChI Key: OHWSMDISKVCJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its chromene core, which is fused with a pyridine ring, and a carboxamide group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methyl-4-oxo-4H-chromene-2-carboxylic acid with pyridin-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.

    Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in cancer research, it may inhibit the activity of certain kinases or other proteins involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
  • 6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Uniqueness

6-methyl-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

6-methyl-4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C16H12N2O3/c1-10-4-5-14-12(7-10)13(19)8-15(21-14)16(20)18-11-3-2-6-17-9-11/h2-9H,1H3,(H,18,20)

InChI Key

OHWSMDISKVCJNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CN=CC=C3

Origin of Product

United States

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